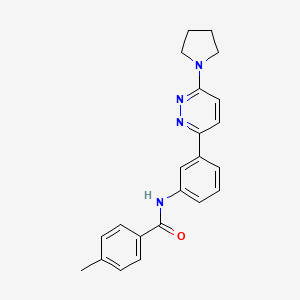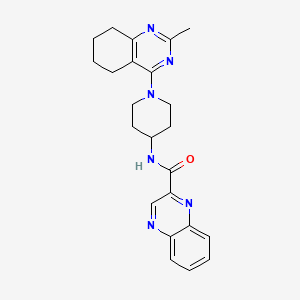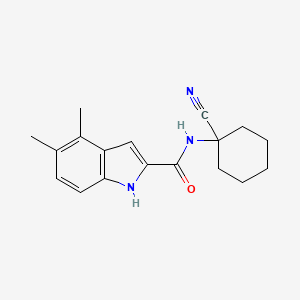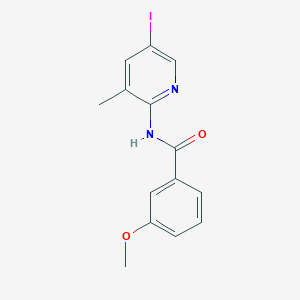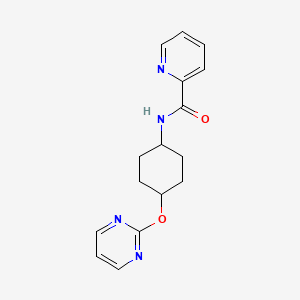
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide, commonly referred to as CX-4945, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous serine/threonine kinase that is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Wirkmechanismus
CX-4945 is a selective inhibitor of CK2, which is a key regulator of several cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many tumor types, and its inhibition by CX-4945 has been shown to induce cell death and sensitize cancer cells to chemotherapy. In addition, CK2 has been implicated in the pathogenesis of several neurodegenerative diseases, and its inhibition by CX-4945 has been shown to improve cognitive function and reduce neuroinflammation in animal models.
Biochemical and Physiological Effects
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell death and sensitizes cells to chemotherapy. In addition, CX-4945 has been shown to inhibit the proliferation and migration of cancer cells. In neurodegenerative diseases, CX-4945 has been shown to improve cognitive function and reduce neuroinflammation in animal models. In viral infections, CX-4945 has been shown to inhibit viral replication in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
CX-4945 has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in cellular processes. In addition, CX-4945 has been extensively studied in vitro and in vivo, which provides a wealth of data for researchers to draw upon. However, there are also limitations to using CX-4945 in lab experiments. Its potency and selectivity may vary depending on the cell type and experimental conditions, which can make it difficult to interpret results. In addition, CX-4945 has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on CX-4945. One area of interest is its potential therapeutic applications in cancer. CX-4945 has shown promise in preclinical studies as a sensitizer to chemotherapy, and further studies are needed to determine its efficacy in clinical trials. Another area of interest is its potential therapeutic applications in neurodegenerative diseases. CX-4945 has shown promise in animal models as a cognitive enhancer and neuroinflammation reducer, and further studies are needed to determine its efficacy in clinical trials. Finally, CX-4945 may have potential applications in viral infections, and further studies are needed to determine its efficacy in inhibiting viral replication in vivo.
Synthesemethoden
CX-4945 can be synthesized using a simple three-step process. The first step involves the reaction of 4-bromophenylacetic acid with cyclohexylamine to form the corresponding amide. The amide is then reacted with 2-chloropyrimidine to form the pyrimidine derivative. Finally, the pyrimidine derivative is reacted with picolinic acid to form CX-4945.
Wissenschaftliche Forschungsanwendungen
CX-4945 has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed in many tumor types, and its inhibition by CX-4945 has been shown to induce cell death and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's and Parkinson's diseases, and CX-4945 has been shown to improve cognitive function and reduce neuroinflammation in animal models. In viral infections, CK2 is involved in the replication of several viruses, including HIV, and CX-4945 has been shown to inhibit viral replication in vitro.
Eigenschaften
IUPAC Name |
N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(14-4-1-2-9-17-14)20-12-5-7-13(8-6-12)22-16-18-10-3-11-19-16/h1-4,9-13H,5-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRUJNOACVMPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)picolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1H-imidazol-1-yl)propyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B2972372.png)
![[1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2972373.png)
amino}propanoic acid](/img/structure/B2972374.png)
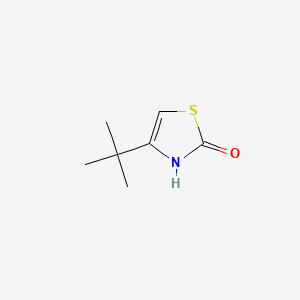
![(Z)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2972376.png)
![2-chloro-N-[4-(sulfamoylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2972377.png)
![N-(4-(N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2972380.png)
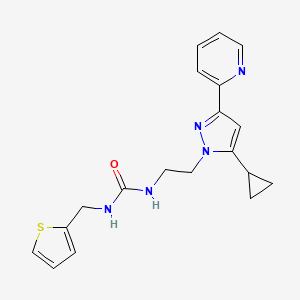
![6,7-Difluoro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B2972383.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2972384.png)
